molecular formula C₂₇H₄₂O₁₁ B1146787 (3alpha,5alpha,9xi)-3,11,17-Trihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid CAS No. 131061-62-6

(3alpha,5alpha,9xi)-3,11,17-Trihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid

Cat. No. B1146787
M. Wt: 542.62
InChI Key:
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Description

This compound, a steroidal molecule with a complex structure, is part of a broader class of compounds known for their significant biological activities. The molecule includes multiple hydroxy groups and a glucopyranosiduronic acid moiety, indicating its solubility and potential interactions within biological systems.

Synthesis Analysis

The synthesis of related steroid glucuronides involves the Koenigs-Knorr reaction, allowing for the coupling of steroids to acetylated glucuronic acid intermediates with high efficiency, leading to yields of 30-40% (Becker, 1965). This method provides a foundational approach for synthesizing similar steroidal glucuronides, including the target compound.

Molecular Structure Analysis

The steroidal backbone of this compound is similar to that found in pregnane derivatives, with specific attention to the hydroxylation pattern which plays a critical role in its biological activity. The presence of a beta-D-glucopyranosiduronic acid group significantly impacts the molecule's solubility and interaction with biological systems, suggesting specific receptor or enzyme interactions.

Chemical Reactions and Properties

Steroidal compounds with similar structures undergo various chemical reactions, including hydrolysis by beta-glucuronidases, indicating their metabolic pathways in biological systems (Becker, 1965). These reactions are essential for understanding the compound's behavior in vivo, providing insights into its potential biological roles and applications.

Physical Properties Analysis

Steroids’ physical properties, such as solubility and crystallization behavior, are influenced by their molecular structure, specifically the hydroxylation pattern and the presence of glucopyranosiduronic acid. These properties affect the compound's biological availability and interaction with cellular components.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are dictated by the steroidal core and the glucopyranosiduronic acid moiety. The compound's interaction with enzymes, such as beta-glucuronidases, suggests a specific metabolic pathway, highlighting its potential for biological applications (Becker, 1965).

Scientific Research Applications

Neuroactive Steroid Metabolism and Function

Biological Role and Mechanism of Action : Neuroactive steroids, including (3alpha,5alpha,9xi)-3,11,17-Trihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid, play a crucial role in modulating GABAergic and other neurotransmitter systems. The enzyme 3alpha-hydroxysteroid dehydrogenase (3alpha-HSD), involved in the metabolism of these steroids, regulates the concentration of key androgens and switches genomic activity of steroid hormones to non-genomic activity, influencing neuroprotection, stress response, and mood regulation (Degtiar & Kushlinsky, 2001).

Therapeutic Implications in Neurological Conditions

Stress-Related Diseases : Research indicates that neuroactive steroids like allopregnanolone, a metabolite of progesterone, have therapeutic potential in treating stress-related diseases such as PTSD, depression, and alcohol use disorders. The pleiotropic actions of these compounds, which include modulation of GABA_A receptors, suggest their role in enhancing neuroplasticity and stress resilience, offering a novel approach for therapeutic intervention (Boero, Porcu, & Morrow, 2019).

properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[2-oxo-2-[(3R,5S,8S,10S,13S,14S,17R)-3,11,17-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethoxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O11/c1-25-7-5-13(28)9-12(25)3-4-14-15-6-8-27(36,26(15,2)10-16(29)18(14)25)17(30)11-37-24-21(33)19(31)20(32)22(38-24)23(34)35/h12-16,18-22,24,28-29,31-33,36H,3-11H2,1-2H3,(H,34,35)/t12-,13+,14-,15-,16?,18?,19-,20-,21+,22-,24+,25-,26-,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTWBRGYEFAXTHE-SHHSTTTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3C2C(C[C@]4([C@H]3CC[C@@]4(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60746972
Record name (3alpha,5alpha,9xi)-3,11,17-Trihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3alpha,5alpha,9xi)-3,11,17-Trihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid

CAS RN

131061-62-6
Record name (3alpha,5alpha,9xi)-3,11,17-Trihydroxy-20-oxopregnan-21-yl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60746972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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